molecular formula C23H17BrN2O B3905314 2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE

2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE

Cat. No.: B3905314
M. Wt: 417.3 g/mol
InChI Key: BZJYWRLXTQUUKJ-NTCAYCPXSA-N
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Description

2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of bromophenyl and methylphenyl groups further enhances its chemical reactivity and potential utility in different chemical reactions.

Properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O/c1-16-6-2-5-9-21(16)26-22(15-12-17-10-13-18(24)14-11-17)25-20-8-4-3-7-19(20)23(26)27/h2-15H,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJYWRLXTQUUKJ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Heck reaction, where a bromobenzene derivative reacts with an alkene in the presence of a palladium catalyst.

    Addition of the Methylphenyl Group: The methylphenyl group can be added through a Friedel-Crafts alkylation reaction, where a methylbenzene derivative reacts with the quinazolinone core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-PHENYL-4(3H)-QUINAZOLINONE: Similar structure but lacks the methyl group on the phenyl ring.

    2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE: Similar structure but with the methyl group on the para position of the phenyl ring.

Uniqueness

The uniqueness of 2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both bromophenyl and methylphenyl groups enhances its versatility in various chemical reactions and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE
Reactant of Route 2
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2-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(2-METHYLPHENYL)-4(3H)-QUINAZOLINONE

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